molecular formula C20H16N2O2 B2983392 1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 929974-84-5

1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B2983392
CAS No.: 929974-84-5
M. Wt: 316.36
InChI Key: LUIFIKCIOJNWNE-UHFFFAOYSA-N
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Description

The compound “1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid” belongs to the class of pyrazoles . Pyrazoles are a type of organic compound characterized by a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, is characterized by a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Organic Synthesis and Characterization

Research in the area of organic synthesis has led to the development of various derivatives of pyrazole-3-carboxylic acid, showcasing its versatility as a precursor in organic chemistry. For example, Kasımoğulları and Arslan (2010) synthesized a series of pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, highlighting the compound's utility in generating new chemical entities with potential biological activities (Kasımoğulları & Arslan, 2010). Similarly, Yıldırım et al. (2005) reported on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, demonstrating the chemical reactivity and functional group transformations possible with pyrazole-3-carboxylic acid derivatives (Yıldırım, Kandemirli, & Akçamur, 2005).

Fluorescence Studies

The fluorescence properties of pyrazole derivatives make them of interest in sensing and material science applications. Wrona-Piotrowicz et al. (2022) investigated the synthesis of highly fluorescent dyes containing a conformationally restrained pyrazolylpyrene chromophore derived from 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde. These compounds exhibited bright fluorescence in solution and were proposed as potential sensors for acidic environments due to their response to protonation (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).

Structural Chemistry

Structural and spectral investigations of pyrazole derivatives reveal detailed insights into their molecular configurations and potential interactions. Viveka et al. (2016) combined experimental and theoretical studies to characterize 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing valuable information on its molecular structure, electronic transitions, and stability (Viveka et al., 2016).

Pharmacological Research

The antimicrobial and antioxidant properties of pyrazole derivatives make them significant in pharmacological research. Maqbool et al. (2014) synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which were evaluated for their antibacterial activities, indicating the potential of these compounds in developing new antimicrobial agents (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014). Lavanya, Padmavathi, and Padmaja (2014) explored the synthesis and antioxidant activity of pyrazole derivatives, identifying compounds with significant radical scavenging activity, which underscores their potential in oxidative stress-related disease therapies (Lavanya, Padmavathi, & Padmaja, 2014).

Future Directions

The future directions for “1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid” and other pyrazoles include further developments in synthetic techniques and biological activity related to pyrazole derivatives . There is also potential for exploring novel strategies and wide applications of the pyrazole scaffold .

Properties

IUPAC Name

(6E)-6-benzylidene-1-phenyl-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-20(24)18-17-12-11-15(13-14-7-3-1-4-8-14)19(17)22(21-18)16-9-5-2-6-10-16/h1-10,13H,11-12H2,(H,23,24)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIFIKCIOJNWNE-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1=CC3=CC=CC=C3)N(N=C2C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(/C1=C/C3=CC=CC=C3)N(N=C2C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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